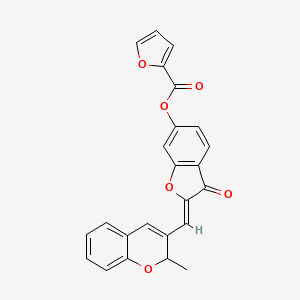

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Beschreibung

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that features a unique structure combining chromene, benzofuran, and furan moieties

Eigenschaften

IUPAC Name |

[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O6/c1-14-16(11-15-5-2-3-6-19(15)28-14)12-22-23(25)18-9-8-17(13-21(18)30-22)29-24(26)20-7-4-10-27-20/h2-14H,1H3/b22-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIXSLQROBNSD-UUYOSTAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Chromene Moiety: The chromene structure can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

Synthesis of the Benzofuran Core: The benzofuran ring can be constructed through a cyclization reaction involving ortho-hydroxyaryl ketones and α-haloketones under basic conditions.

Coupling Reaction: The chromene and benzofuran intermediates are then coupled using a Wittig reaction to form the (Z)-methylene linkage.

Esterification: Finally, the furan-2-carboxylate group is introduced via an esterification reaction using furan-2-carboxylic acid and a suitable alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chromene and benzofuran moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Sulfuric acid, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antimicrobial activity. For instance, benzofuran derivatives have been synthesized and tested for their inhibitory effects against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Certain benzofuran derivatives have demonstrated cytotoxicity against cancer cell lines, leading to the exploration of their mechanisms of action. These studies often involve evaluating the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways .

Synthesis Techniques

The synthesis of (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves several steps, including the formation of the chromenyl and benzofuran moieties through condensation reactions. Recent advancements in synthetic methodologies have included metal-free approaches and electrochemical methods that enhance yield and reduce environmental impact .

Table 1: Summary of Synthetic Methods

| Methodology | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Reaction between chromenyl and benzofuran units | 85 |

| Electrochemical Synthesis | Metal-free synthesis using electrolysis | 90 |

| Solvent-Free Methods | Green chemistry approaches | 80 |

Crystal Structure Analysis

The crystal structure of related compounds has been elucidated using X-ray crystallography, revealing important geometric parameters that correlate with biological activity. For example, bond lengths and angles provide insights into the stability and reactivity of the compound .

Table 2: Key Structural Parameters

| Parameter | Value |

|---|---|

| Bond Length C9-O2 | 1.3704 Å |

| Bond Angle F4-C10-C8 | 109.98° |

| Volume (V) | 1291.75 ų |

Case Study: Antimicrobial Testing

In a study focusing on the antimicrobial properties of benzofuran derivatives, a series of compounds were synthesized and evaluated against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that specific substitutions on the benzofuran ring significantly enhanced antibacterial activity, suggesting a structure–activity relationship that could be exploited for drug development .

Case Study: Anticancer Activity

Another significant study assessed the anticancer potential of benzofuran-pyran hybrids derived from similar structures to (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives. The findings revealed that these hybrids could effectively stimulate osteoblast differentiation and mineralization in vitro, indicating their potential as therapeutic agents for bone-related disorders .

Wirkmechanismus

The mechanism by which (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, modulation of signaling pathways, or interaction with DNA or RNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

- (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate

Uniqueness

Compared to similar compounds, (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate stands out due to the presence of the furan-2-carboxylate group, which can impart unique chemical and biological properties. This structural difference may enhance its reactivity or interaction with biological targets, making it a more versatile compound for various applications.

Biologische Aktivität

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, with the CAS number 859666-82-3, is a complex organic compound notable for its potential biological activities. Its structural complexity, featuring chromenyl and benzofuran moieties, positions it as a candidate for various pharmacological applications.

The molecular formula of this compound is , with a molecular weight of 400.4 g/mol. The compound's structure includes multiple aromatic rings and functional groups, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H16O6 |

| Molecular Weight | 400.4 g/mol |

| CAS Number | 859666-82-3 |

Antioxidant Activity

Research indicates that compounds similar to (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

Anticancer Potential

Several studies have highlighted the anticancer properties of similar compounds. For instance, derivatives of chromenyl and benzofuran have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. In vitro studies demonstrated that such compounds can inhibit key signaling pathways involved in cancer cell survival.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar benzofuran derivatives have been documented to possess antibacterial and antifungal properties. For instance, compounds with analogous structures have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans.

Case Studies and Research Findings

- Anticancer Studies :

- Antimicrobial Efficacy :

- Antioxidant Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.